3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15686793
InChI: InChI=1S/C15H18N4O/c1-11-14(12(2)18-17-11)8-9-15(20)19-16-10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18)(H,19,20)/b16-10+
SMILES:
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

CAS No.:

Cat. No.: VC15686793

Molecular Formula: C15H18N4O

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide -

Specification

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
IUPAC Name N-[(E)-benzylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Standard InChI InChI=1S/C15H18N4O/c1-11-14(12(2)18-17-11)8-9-15(20)19-16-10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18)(H,19,20)/b16-10+
Standard InChI Key FQRGSTZTBGLMJL-MHWRWJLKSA-N
Isomeric SMILES CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2
Canonical SMILES CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2

Introduction

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are often synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds. For example, the synthesis of similar compounds typically involves the reaction of a pyrazole aldehyde with a hydrazide in the presence of a solvent and a catalyst. The choice of solvent and catalyst can significantly affect the yield and purity of the product.

Example Synthesis Route

  • Starting Materials: Pyrazole aldehydes and hydrazides.

  • Reaction Conditions: Ethanol or methanol as solvents, with acetic acid as a catalyst.

  • Product Isolation: Recrystallization or chromatography techniques are used to purify the product.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Activity: Many pyrazoles exhibit potent antimicrobial effects against various bacteria and fungi.

  • Anticancer Activity: Some pyrazoles have shown cytotoxic effects on human cancer cell lines.

  • Anti-inflammatory Activity: Pyrazoles may also possess anti-inflammatory properties, making them candidates for therapeutic applications.

Data Tables

Since specific data on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide is not available, we can refer to general properties of pyrazole derivatives:

PropertyGeneral Pyrazole Derivatives
Molecular FormulaVaries based on substitution
Molecular WeightTypically in the range of 200-500 g/mol
Biological ActivitiesAntimicrobial, anticancer, anti-inflammatory
Synthesis MethodsCondensation reactions involving hydrazine derivatives and carbonyl compounds

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